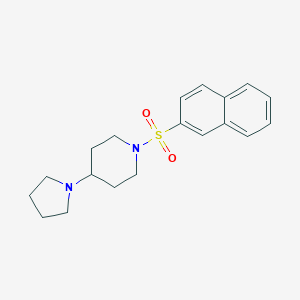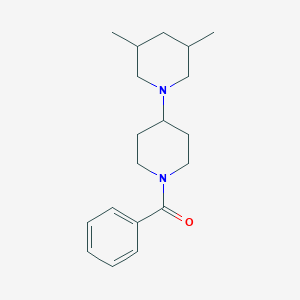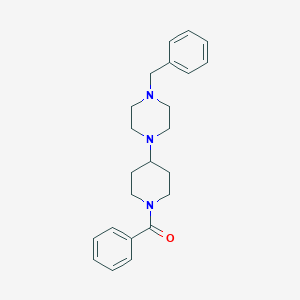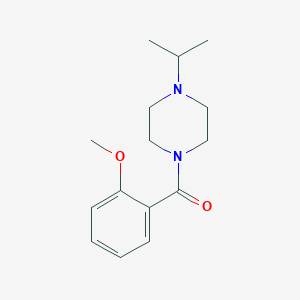![molecular formula C23H21ClN2O3 B247296 2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247296.png)
2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine ring, followed by the introduction of the 4-chlorophenoxyacetyl group and the 1-naphthoyl group. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often employing large-scale reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and naphthoyl groups, forming various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine:
1-[(4-Chlorophenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine: This compound has a thienylcarbonyl group instead of a naphthoyl group, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21ClN2O3 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H21ClN2O3/c24-18-8-10-19(11-9-18)29-16-22(27)25-12-14-26(15-13-25)23(28)21-7-3-5-17-4-1-2-6-20(17)21/h1-11H,12-16H2 |
InChI Key |
JNFHLEIRLPNRGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)



![N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247223.png)
![N~1~-(4-BROMO-3-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247224.png)
![N~1~-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247225.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
